

Analytical protocol for Bensulfuron-methyl residue analysis in rice tissues

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Compound of Interest

Compound Name: Bensulfuron-methyl

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Application Note: Analysis of Bensulfuron-methyl Residues in Rice Tissues

Abstract

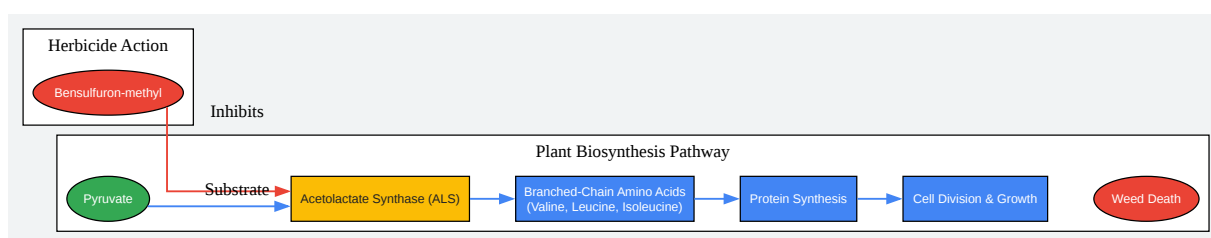
This application note provides a detailed analytical protocol for the determination of **Bensulfuron-methyl** (BSM) residues in various rice tissues (grain, straw, husk) and related environmental matrices such as soil and paddy water. The methodologies described herein are intended for researchers, scientists, and professionals in drug development and agricultural science. This document outlines two primary analytical approaches: a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), and a more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Detailed experimental protocols, data presentation, and visualizations are provided to ensure accurate and reproducible results.

Introduction

Bensulfuron-methyl is a selective, systemic sulfonylurea herbicide widely used for the control of broadleaf weeds and sedges in rice cultivation.^{[1][2][3]} Due to its extensive use, monitoring its residue levels in rice tissues and the surrounding environment is crucial to ensure food safety and assess environmental impact. This protocol provides comprehensive procedures for the extraction, cleanup, and quantification of **Bensulfuron-methyl** residues.

Mechanism of Action

Bensulfuron-methyl functions by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[1][2]} This enzyme is essential for the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine. Inhibition of ALS disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing weed death. Rice plants are tolerant to **Bensulfuron-methyl** due to their ability to rapidly metabolize the compound into inactive substances.



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Caption: Mechanism of action of **Bensulfuron-methyl**.

Experimental Protocols

This section details the materials and methodologies for the analysis of **Bensulfuron-methyl** residues.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from food and agricultural matrices.

Materials:

- Homogenized rice tissue (grain, straw, or husk), soil, or water sample

- Acetonitrile (MeCN) with 1% acetic acid (HOAc)
- Dichloromethane
- Anhydrous magnesium sulfate (MgSO_4)
- Anhydrous sodium acetate (NaOAc)
- Primary secondary amine (PSA) sorbent
- C18 solid-phase extraction (SPE) cartridges
- Centrifuge and centrifuge tubes (50 mL)
- Vortex mixer
- Rotary evaporator

Procedure:

- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - For rice grain, add 20 mL of water and let it stand for one hour to swell.
 - Add 10 mL of acetonitrile (with 1% acetic acid) and 5 mL of dichloromethane.
 - Add 4 g of anhydrous MgSO_4 and 1.5 g of anhydrous NaOAc.
 - Cap the tube and vortex vigorously for 1 minute.
 - Centrifuge at 3500 rpm for 5 minutes.
- Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
 - Transfer a 2 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube.
 - Add 300 mg of anhydrous MgSO_4 and 100 mg of PSA.

- Vortex for 30 seconds.
- Centrifuge at 3500 rpm for 2 minutes.
- Final Preparation:
 - Take an aliquot of the cleaned-up extract and pass it through a 0.22 μm syringe filter.
 - The sample is now ready for HPLC-DAD or UPLC-MS/MS analysis. For increased sensitivity, the extract can be concentrated using a rotary evaporator and reconstituted in a suitable solvent.

Instrumental Analysis

Instrumentation:

- High-Performance Liquid Chromatograph with a Diode-Array Detector.
- C18 column (e.g., 150 mm x 4.6 mm, 5 μm).

Chromatographic Conditions:

- Mobile Phase: Acetonitrile:Water (50:50, v/v) with orthophosphoric acid to adjust pH to 3.0.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 20 μL .
- Column Temperature: 30 $^{\circ}\text{C}$.
- Detection Wavelength: 234 nm.

Instrumentation:

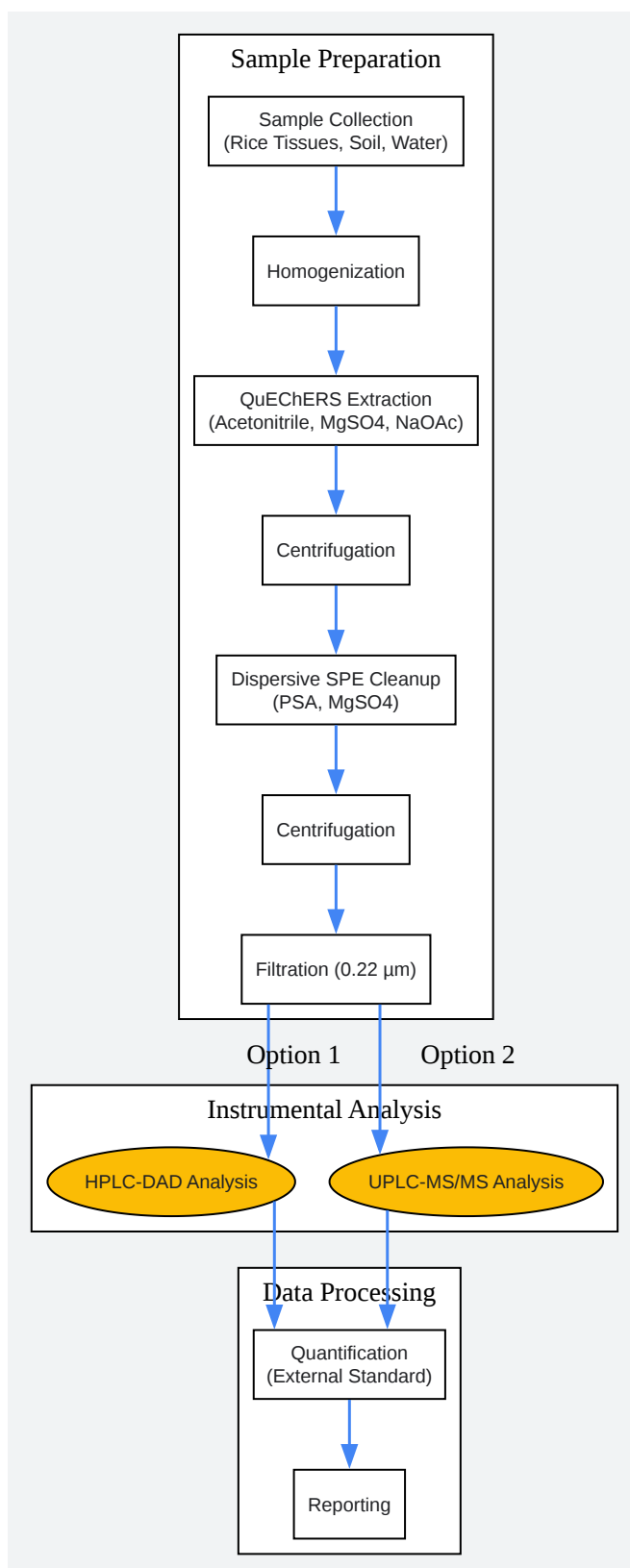
- Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
- C18 column (e.g., Waters Acquity UPLC).

Chromatographic Conditions:

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40 $^{\circ}$ C.

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Quantitation: m/z 411 \rightarrow 149.
 - Confirmation: m/z 411 \rightarrow 182.
- Collision Energy and other parameters: Should be optimized for the specific instrument used.



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Caption: Analytical workflow for **Bensulfuron-methyl** residue analysis.

Data Presentation

The performance of the analytical methods is summarized in the table below, providing key quantitative parameters for different matrices.

Matrix	Analytical Method	LOD (µg/g or mg/kg)	LOQ (µg/g or mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
Soil	HPLC-DAD	0.005	0.01	91.1	Not Reported	
Rice Straw	HPLC-DAD	0.005	0.01	82.8	Not Reported	
Rice Grain	HPLC-DAD	0.005	0.01	84.5	Not Reported	
Rice Husk	HPLC-DAD	0.005	0.01	88.7	Not Reported	
Rice	UPLC-MS/MS	0.02 (min. detectable conc.)	Not specified	77.7 - 91.5	2.9 - 8.5	
Paddy Water	HPLC	Not specified	0.05 (for calibration curve)	85.39 - 113.33	0.91 - 10.24	
Soil	HPLC	Not specified	0.05 (for calibration curve)	85.39 - 113.33	0.91 - 10.24	
Rice Plant	HPLC	Not specified	0.05 (for calibration curve)	85.39 - 113.33	0.91 - 10.24	
Soil	LC-MS/MS	0.02 (ng/g)	0.1 (ng/g)	Not specified	Not specified	

Note: Data from different sources may have different units and experimental conditions. Direct comparison should be made with caution.

Conclusion

The analytical protocols described in this application note provide robust and reliable methods for the quantification of **Bensulfuron-methyl** residues in rice tissues and related environmental samples. The QuEChERS extraction and cleanup procedure is effective for a variety of matrices. For routine monitoring, HPLC-DAD offers adequate sensitivity, while UPLC-MS/MS provides higher sensitivity and selectivity for trace-level detection. The choice of method will depend on the specific requirements of the analysis, including regulatory limits and the complexity of the sample matrix. Adherence to these protocols will enable accurate assessment of **Bensulfuron-methyl** residues, contributing to food safety and environmental monitoring efforts.

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